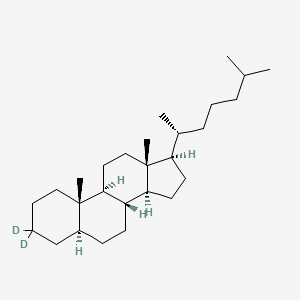

5alpha-Cholestane-3,3-d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5alpha-Cholestane-3,3-d2 is a deuterium-labeled derivative of 5alpha-Cholestane, a saturated tetracyclic hydrocarbon. This compound is primarily used as an internal standard in various analytical techniques such as gas chromatography and high-performance liquid chromatography. The deuterium labeling at the 3,3 positions makes it particularly useful in studies involving metabolic pathways and the quantification of sterols.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Cholestane-3,3-d2 typically involves the deuteration of 5alpha-Cholestane. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and selective deuteration. The product is then purified using techniques such as recrystallization and chromatography to obtain the desired purity and isotopic enrichment.

Analyse Des Réactions Chimiques

Types of Reactions

5alpha-Cholestane-3,3-d2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cholestane derivatives with functional groups such as hydroxyl, ketone, and carboxyl groups.

Reduction: Reduction reactions can convert cholestane derivatives back to the parent hydrocarbon.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the cholestane structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under controlled conditions.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted cholestane derivatives, which can be further analyzed and characterized using spectroscopic techniques.

Applications De Recherche Scientifique

Analytical Chemistry

Internal Standard in Chromatography

5alpha-Cholestane-3,3-d2 is frequently used as an internal standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its deuterated nature allows for precise quantification of cholesterol and other sterols in complex mixtures, such as food products and biological samples. For instance, it has been employed to quantify cholesterol levels in meat products and to analyze sterol content in plant oils .

Quantification of Sterols

In studies focusing on the sterol content of various sources, this compound serves as a reference standard. It aids in the accurate measurement of sterols extracted from unsaponifiable fractions of lipids. This application is crucial for understanding the nutritional and health implications of dietary fats .

Biochemical Research

Metabolism Studies

Research involving this compound has provided insights into cholesterol metabolism and its derivatives. For example, studies have identified 5alpha-cholestane-3-beta, 7-alpha-diol as a minor component in bile from patients with cerebrotendinous xanthomatosis, a condition characterized by abnormal cholesterol accumulation . The use of deuterated compounds like this compound facilitates tracing metabolic pathways due to the distinct mass signature imparted by deuterium.

Investigating Cholesterol Oxidation Products

The compound has also been utilized to explore the formation and inhibition of cholesterol oxidation products (COPs) during food processing or storage. Such studies are essential for assessing the stability and safety of food products containing cholesterol .

Clinical Applications

Diagnostic Research

In clinical settings, this compound can be used in diagnostic assays to measure cholesterol levels or to investigate metabolic disorders linked to cholesterol dysregulation. Its isotopic labeling enhances the sensitivity and specificity of these assays, making it a valuable tool for researchers studying conditions like hypercholesterolemia or cardiovascular diseases .

Case Study 1: Cholesterol Quantification in Food Products

A study published in the American Journal of Analytical Chemistry demonstrated the effectiveness of using this compound as an internal standard for quantifying cholesterol levels in various meat products. The researchers found that using this compound improved the accuracy of their measurements significantly compared to traditional methods without an internal standard .

Case Study 2: Bile Acid Metabolism

In research involving patients with cerebrotendinous xanthomatosis, scientists utilized gas chromatography-mass spectrometry with this compound to trace the metabolic pathways leading to abnormal bile acid synthesis. This study highlighted how deuterated compounds can elucidate complex biochemical pathways and contribute to understanding rare metabolic disorders .

Mécanisme D'action

The mechanism of action of 5alpha-Cholestane-3,3-d2 is primarily related to its role as a tracer in metabolic studies. The deuterium labeling allows for the precise tracking of the compound through various biochemical pathways. The molecular targets and pathways involved include enzymes and receptors that interact with sterols, facilitating the study of their metabolic fate and biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

5alpha-Cholestane: The non-deuterated parent compound, used in similar applications but without the isotopic labeling.

Cholestane-3beta,5alpha,6beta-triol: An oxidized derivative with distinct biological activities.

5beta-Cholestane: A stereoisomer with different physical and chemical properties.

Uniqueness

The uniqueness of 5alpha-Cholestane-3,3-d2 lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research applications where accurate tracking of metabolic transformations is essential.

Activité Biologique

5alpha-Cholestane-3,3-d2, a deuterated derivative of cholestane, is a compound of significant interest in biological and pharmacological research. Its unique structure allows it to serve as a valuable internal standard in analytical chemistry, particularly in the quantification of sterols and related compounds. This article explores the biological activity of this compound, including its applications in metabolic studies, its role in drug development, and its mechanisms of action.

This compound is characterized by the presence of deuterium atoms at the 3 and 3' positions of the cholestane backbone. This labeling facilitates tracking and quantification in various biological systems. The molecular formula is C27H46D2, with a molecular weight of approximately 394.65 g/mol.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C27H46D2 |

| Molecular Weight | 394.65 g/mol |

| Structure | Cholestane skeleton |

| Deuterium Positions | C-3 and C-3' |

The primary mechanism of action for this compound lies in its utility as a tracer in metabolic studies. The incorporation of deuterium allows researchers to monitor the compound's metabolic pathways accurately. This capability is particularly useful for studying sterol metabolism and the interactions with enzymes such as hydroxysteroid dehydrogenases and cytochrome P450 enzymes that are involved in steroid biosynthesis and metabolism .

Metabolic Studies

This compound has been extensively utilized in metabolic studies to trace the pathways and transformations of sterols within biological systems. For instance, it can help elucidate how cholesterol is metabolized into bile acids or steroid hormones. The deuterated nature of the compound allows for precise tracking using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Pharmacokinetics

In pharmacokinetic studies, this compound serves as an internal standard to assess the absorption, distribution, metabolism, and excretion (ADME) properties of sterol-based drugs. Its use helps in understanding how various formulations influence drug behavior within biological systems .

Case Studies

Several studies have highlighted the importance of this compound in understanding various biological processes:

- Steroid Hormone Metabolism : A study investigated the impact of deuterated sterols on steroid hormone synthesis in animal models. The results indicated that deuterated compounds could alter metabolic pathways and enhance the understanding of hormone regulation during development .

- Cholesterol Transport : Research demonstrated that using this compound helped clarify the role of specific transport proteins involved in cholesterol homeostasis. This study provided insights into how alterations in cholesterol transport can affect cellular functions and disease states .

Propriétés

IUPAC Name |

(5R,8R,9S,10S,13R,14S,17R)-3,3-dideuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-FEFUMSEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.